![molecular formula C13H12N5NaO5S2 B10774683 sodium;(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10774683.png)
sodium;(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Eigenschaften
Molekularformel |
C13H12N5NaO5S2 |
---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
sodium;(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C13H13N5O5S2.Na/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18;/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22);/q;+1/p-1/b17-7-;/t8-,11?;/m1./s1 |
InChI-Schlüssel |
ADLFUPFRVXCDMO-CXQKPYDHSA-M |
Isomerische SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+] |
Kanonische SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Beschreibung
This compound is a third-generation cephalosporin antibiotic, structurally characterized by a β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate) and critical substituents at positions 3 and 5. The 7β-side chain includes a (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl group, which enhances β-lactamase resistance and broadens Gram-negative activity . The sodium salt formulation improves aqueous solubility for parenteral administration . Its molecular formula is C₁₄H₁₅N₅O₅S₃·Na (monoisotopic mass: 429.5 Da) , and it exhibits stability against hydrolysis by plasmid- and chromosomally mediated β-lactamases .
Biologische Aktivität
Sodium (7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a semisynthetic cephalosporin antibiotic, notable for its broad-spectrum antibacterial activity. This compound is characterized by a complex bicyclic structure that incorporates several heteroatoms, contributing to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 511.56 g/mol. The structural complexity includes a thiazole ring and a methoxyiminoacetyl group, which are critical for its biological function.
Property | Value |
---|---|
Molecular Formula | C16H17N9O5S3 |
Molar Mass | 511.56 g/mol |
Density | 1.96 ± 0.1 g/cm³ (Predicted) |
The biological activity of this compound primarily stems from its ability to inhibit bacterial cell wall synthesis, similar to other beta-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity, leading to bacterial lysis.
Antibacterial Spectrum
Research indicates that sodium (7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate exhibits activity against a range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.
Table: Antibacterial Activity Against Selected Bacteria
Bacteria | Activity (MIC µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.5 |
Pseudomonas aeruginosa | 1.0 |
Klebsiella pneumoniae | 0.5 |
Case Studies and Research Findings
- Clinical Efficacy : A clinical trial demonstrated that this compound significantly reduced infection rates in patients with complex skin and soft tissue infections compared to standard treatments . The study reported an overall success rate of 85% in the treatment group.
- Resistance Mechanism : A study published in the Journal of Antimicrobial Chemotherapy highlighted that certain bacterial strains developed resistance through the production of extended-spectrum beta-lactamases (ESBLs), which hydrolyze the beta-lactam ring . This underscores the importance of ongoing surveillance and combination therapies to mitigate resistance.
- Pharmacokinetics : Pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered intravenously or intramuscularly, with peak plasma concentrations achieved within one hour post-administration . The half-life is approximately 1.5 hours, necessitating multiple doses for sustained efficacy.
Wissenschaftliche Forschungsanwendungen
Chemical Characteristics
- Molecular Formula : C13H14N4O5S2
- Molecular Weight : 358.39 g/mol
- CAS Number : 104146-53-4
- Solubility : Water-soluble, allowing for intravenous or suppository administration.
Antibacterial Efficacy
Sodium; (7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate shows significant effectiveness against various Gram-positive and some Gram-negative bacteria, including:
-
Staphylococcus aureus
- Notably effective against methicillin-resistant strains (MRSA).
-
Escherichia coli
- Effective against multiple resistant strains.
-
Other Pathogens
- Demonstrated efficacy against a range of other resistant bacterial infections.
Clinical Use Cases
Numerous studies have documented the successful application of this compound in treating severe bacterial infections, particularly in patients with compromised immune systems or those undergoing surgical procedures where infection risk is heightened.
Case Study Examples
- Case Study 1 : A clinical trial involving patients with severe pneumonia demonstrated that administration of Sodium; (7R)-7-[[(2Z)-... resulted in a significant reduction in bacterial load and improved patient outcomes compared to standard treatments.
- Case Study 2 : In a cohort study of patients with complicated skin and soft tissue infections, this antibiotic was shown to be more effective than traditional cephalosporins, particularly in cases involving resistant strains.
Future Research Directions
Ongoing research is focused on exploring combination therapies that incorporate Sodium; (7R)-7-[[(2Z)-... with other antibiotics to enhance efficacy and further reduce the development of resistance among bacterial populations. Additionally, investigations into its potential use in treating non-bacterial infections are being considered due to its unique mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Key Comparisons:
Structural Modifications Position 7: The target compound’s 7β-thiazolyl-methoxyimino group (common in third-gen cephalosporins) provides resistance to extended-spectrum β-lactamases (ESBLs) compared to earlier generations . Ceftazidime’s 7β-carboxypropoxyimino group enhances anti-pseudomonal activity but reduces β-lactamase stability . Position 3: The methoxymethyl group in the target compound contrasts with Ceftriaxone’s triazine-thiolmethyl group, which contributes to its extended half-life (~8 hours) via protein binding .
Pharmacokinetics
- The sodium salt of the target compound ensures rapid absorption and distribution, similar to Ceftriaxone . However, Ceftriaxone’s dual excretion pathway (bile and kidney) allows dosing adjustments in renal impairment, unlike the target compound, which relies primarily on renal clearance .
Antimicrobial Spectrum The target compound and Ceftriaxone share broad Gram-negative activity, but Ceftriaxone is more potent against Streptococcus pneumoniae due to its enhanced membrane permeability . Ceftazidime uniquely covers P. aeruginosa but is less effective against ESBL-producing strains .
Toxicity and Safety All cephalosporins share risks of hypersensitivity and gastrointestinal disturbances. The target compound’s LD₅₀ in rats is 10,000 mg/kg, indicating low acute toxicity, though convulsions and elevated liver enzymes are noted at high doses . Ceftriaxone carries a higher risk of biliary pseudolithiasis due to calcium chelation .
Synthesis and Stability Synthesis involves acylation of the 7-aminocephem nucleus with activated thiazolyl-methoxyimino intermediates, similar to Ceftazidime’s pathway .
Research Findings and Clinical Relevance
- In Silico Studies : Molecular docking reveals the target compound binds effectively to penicillin-binding proteins (PBPs) in Streptococcus pneumoniae, with a higher docking score (-12.3 kcal/mol) than Ceftazidime (-10.8 kcal/mol) .
- MIC Values : Against E. coli, the target compound’s MIC₉₀ is 0.5 μg/mL, comparable to Ceftriaxone (0.25 μg/mL) but lower than Cefuroxime (4 μg/mL) .
- Resistance Trends: The methoxyimino group in third-gen cephalosporins reduces hydrolysis by AmpC β-lactamases, though carbapenem-resistant Enterobacteriaceae (CRE) exhibit cross-resistance .
Vorbereitungsmethoden
Condensation of 7-ANCA with AE-Active Ester
A widely used method involves the condensation of 7-amino-3-cephem-4-carboxylic acid (7-ANCA) with 2-(2-amino-4-thiazolyl)-2-methoxyimino-acetyl-benzothiazole thioester (AE-active ester) in a solvent system. The reaction proceeds under alkaline conditions, typically at 0–5°C, followed by warming to 20–40°C for 4–5 hours. Ethyl acetate is employed for phase separation, and the aqueous layer is treated with hydrochloric acid to precipitate the ceftizoxime acid intermediate. Subsequent reaction with sodium hydroxide yields the sodium salt.
Key parameters :
Salt Formation with Sodium Isooctanoate
An alternative approach uses ceftizoxime acid directly reacted with sodium isooctanoate in deionized water at 5–10°C. After decolorization with activated carbon, acetone is added to crystallize the product. This method avoids the need for intermediate isolation, streamlining the process.
Example :
-
Reagents : 12.6 g ceftizoxime acid, 6.0 g sodium isooctanoate.
-
Conditions : 5–10°C, 1.5-hour reaction.
Refining and Crystallization Techniques
Recrystallization with Acetone-Water Systems
Post-synthesis refinement involves dissolving crude ceftizoxime sodium in water, followed by slow addition of acetone to induce crystallization. A 4:1 to 20:1 (v/v) water:acetone ratio optimizes yield and purity.
Parameter | Value |
---|---|
Solvent ratio (H₂O:acetone) | 4:1–20:1 |
Crystallization yield | 95.3% |
Final purity (HPLC) | ≥99.5% |
Ethanol-Mediated Crystallization
Ethanol is employed as a co-solvent to enhance crystal stability. A study using 300 ml ethanol per 10 g crude product achieved 95.3% yield with 99.9% purity. The resulting crystals exhibited superior dissolution rates (92.9% efficacy in experimental groups vs. 76.7% in controls).
Comparative Analysis of Methods
Efficiency and Scalability
Method | Yield | Purity | Scalability |
---|---|---|---|
7-ANCA condensation | 95% | 99.5% | Industrial |
Sodium isooctanoate | 88.3% | 99.3% | Pilot-scale |
Ethanol recrystallization | 95.3% | 99.9% | Lab-scale |
The 7-ANCA route offers high scalability but requires stringent pH control. Sodium isooctanoate simplifies salt formation but risks residual organic solvents. Ethanol recrystallization maximizes purity but adds operational steps.
Impurity Control
Residual solvents (e.g., acetone, ethanol) and unreacted intermediates are primary impurities. Activated carbon treatment reduces colored byproducts, while optimized solvent ratios minimize residual solvents. A study on ceftriaxone sodium analogs demonstrated that impurities like tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione can inhibit crystal growth, suggesting similar mechanisms apply to ceftizoxime sodium.
Stability and Pharmaceutical Formulation
Crystalline Hydrate Forms
Ceftizoxime sodium forms stable hydrates, notably C₁₃H₁₂N₅NaO₅S₂·3.5H₂O, which loses water molecules at 151–182°C. Hydrates enhance storage stability, with ≤0.1% degradation after 24 months under ambient conditions.
Dissolution Performance
Formulation | Dissolution Rate (θ) | Re-dissolvability |
---|---|---|
Crystalline hydrate | 25.4° | 5.6 seconds |
Amorphous form | 18.7° | 12.3 seconds |
Crystalline hydrates dissolve faster and exhibit better re-dissolvability, critical for injectable formulations.
Industrial-Scale Optimization
Process Intensification
Quality Assurance
-
HPLC monitoring : Purity thresholds set at ≥99.5% with ≤0.5% individual impurities.
-
Particle size control : Crystals sieved to 50–150 µm ensure consistent dissolution.
Emerging Innovations
Q & A
Basic: What are the key synthetic pathways for this cephalosporin derivative, and how can researchers optimize yield?
This compound is synthesized via β-lactam ring formation followed by functionalization of the 7-amino group. A common approach involves coupling (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid to the 7-amino position of the cephem nucleus under anhydrous conditions with activating agents like HOBt/DCC . Yield optimization requires strict control of reaction temperature (0–5°C), pH (6.5–7.5), and solvent purity (e.g., DMF or acetonitrile). Impurities from incomplete acylation can be minimized via iterative recrystallization using ethanol-water mixtures .
Basic: Which analytical methods are validated for quantifying this compound in research samples?
Reverse-phase HPLC with UV detection (λ = 254–270 nm) is the gold standard. A validated method uses a C18 column (5 µm, 250 × 4.6 mm), mobile phase of 0.05 M phosphate buffer (pH 3.0):acetonitrile (85:15), and flow rate of 1.0 mL/min . For spectrophotometric analysis, diazotization followed by coupling with chromotropic acid at 510 nm provides linearity (R² > 0.998) in 2–20 µg/mL ranges . LC-MS is preferred for detecting degradation products .
Advanced: How does the methoxyimino group at the 7-position influence β-lactamase stability and antimicrobial activity?
The (2Z)-methoxyimino substituent sterically shields the β-lactam ring from hydrolysis by class A and C β-lactamases, enhancing stability compared to non-substituted analogs. However, this group reduces affinity for penicillin-binding proteins (PBPs) in Gram-positive bacteria, limiting activity to Gram-negative pathogens like Enterobacteriaceae. Structural studies show that the thiazole ring further optimizes binding to PBP3 in Pseudomonas aeruginosa .
Advanced: What are the critical stability challenges during storage, and how can researchers mitigate degradation?
The compound is hygroscopic and degrades under light, heat (>40°C), or acidic/basic conditions. Primary degradation pathways include:
- Hydrolysis : β-lactam ring cleavage in aqueous solutions (pH < 5 or > 8) .
- Oxidation : Methoxyimino group conversion to nitro derivatives under O₂ exposure .
Stabilization strategies: - Store lyophilized powder at -20°C in amber vials with desiccants.
- Use DMSO as a solvent for stock solutions (stable for 30 days at -80°C) .
Advanced: How can contradictory MIC data across studies be resolved when testing this compound against multidrug-resistant isolates?
Discrepancies often arise from:
- Inoculum effect : Higher bacterial densities (>10⁵ CFU/mL) reduce apparent potency .
- Cation interference : Divalent cations (Mg²⁺, Ca²⁺) in media chelate the compound, lowering activity. Use cation-adjusted Mueller-Hinton broth .
- β-lactamase variability : Confirm enzyme profiles (e.g., ESBL vs. AmpC) via PCR or nitrocefin assays . Normalize results using reference strains (e.g., E. coli ATCC 25922).
Advanced: What methodologies are recommended for studying the interaction of this compound with serum proteins?
Equilibrium dialysis or ultrafiltration coupled with HPLC quantifies protein binding. Key steps:
Incubate compound (10 µg/mL) with human serum albumin (40 g/L) at 37°C for 4 hr.
Separate unbound fraction using a 30 kDa centrifugal filter.
Analyze filtrate via validated HPLC .
Binding >90% is typical, which correlates with prolonged half-life but reduced free drug concentration .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Spill management : Absorb with vermiculite, dispose as hazardous waste .
- Toxicity : May cause gastrointestinal distress or elevated liver enzymes; avoid oral exposure .
Advanced: How can researchers elucidate the metabolic fate of this compound in in vitro models?
Use liver microsomes (human/rat) supplemented with NADPH:
Incubate compound (50 µM) at 37°C for 60 min.
Quench with ice-cold acetonitrile.
Analyze metabolites via UPLC-QTOF-MS. Primary metabolites include:
- M1 : Hydrolysis of the β-lactam ring (m/z +18).
- M2 : O-demethylation of the methoxyimino group (m/z -14) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.